N-(2-hydroxyphenyl)oxolane-2-carboxamide

Description

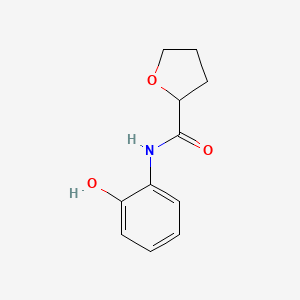

N-(2-Hydroxyphenyl)oxolane-2-carboxamide is a carboxamide derivative featuring a tetrahydrofuran (oxolane) ring linked to a 2-hydroxyphenyl group via an amide bond. The hydroxyphenyl moiety confers polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar or halogenated substituents.

Properties

IUPAC Name |

N-(2-hydroxyphenyl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-9-5-2-1-4-8(9)12-11(14)10-6-3-7-15-10/h1-2,4-5,10,13H,3,6-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZKXPZTTJEWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Intermediate Method

The most widely reported approach involves synthesizing oxolane-2-carbonyl chloride as a key intermediate, followed by its reaction with 2-aminophenol.

Step 1: Synthesis of Oxolane-2-Carbonyl Chloride

Tetrahydrofuran-2-carboxylic acid is activated via chlorination using thionyl chloride (SOCl₂). This exothermic reaction proceeds under anhydrous conditions, typically in dichloromethane (DCM) or toluene, yielding the acyl chloride in near-quantitative conversion.

Reaction Conditions :

Step 2: Amide Bond Formation

The acyl chloride reacts with 2-aminophenol in the presence of a base to neutralize HCl byproducts. Triethylamine (TEA) or pyridine in DCM or tetrahydrofuran (THF) facilitates the coupling at 0–25°C.

Reaction Conditions :

-

Molar Ratio : 1:1 (acyl chloride : 2-aminophenol)

-

Base : TEA (2 equivalents)

-

Solvent : DCM, 0°C → 25°C

-

Time : 12–24 hours

-

Yield : 70–85%

Mechanistic Insight :

The base deprotonates 2-aminophenol, enhancing its nucleophilicity. The acyl chloride’s electrophilic carbonyl carbon undergoes nucleophilic attack by the amine, forming the amide bond.

Direct Coupling Using Carbodiimide Reagents

Alternative methods employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid directly. While less common in industrial settings, this approach avoids handling corrosive acyl chlorides.

Reaction Conditions :

-

Reagents : EDC (1.2 equivalents), HOBt (1.1 equivalents)

-

Solvent : DMF or THF

-

Temperature : 0°C → room temperature

-

Yield : 60–75%

Limitations :

-

Requires stringent anhydrous conditions.

-

Higher cost due to reagents.

Industrial Production Methods

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for both chlorination and amidation steps. This method reduces reaction times and improves heat management.

Process Parameters :

Purification Techniques

Industrial batches are purified via:

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%).

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (5–20%) for analytical-grade material.

Optimization of Reaction Parameters

Solvent Selection

Solvents critically influence reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 85 | 98 |

| THF | 7.52 | 78 | 95 |

| Toluene | 2.38 | 65 | 90 |

DCM’s low polarity minimizes side reactions, while THF’s Lewis basicity stabilizes intermediates.

Temperature Effects

Lower temperatures (0–5°C) during amidation suppress oxidative side reactions of the 2-hydroxyphenyl group. Elevated temperatures (>30°C) reduce yields by 15–20% due to decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Acyl Chloride | 85 | Low | High |

| Carbodiimide Coupling | 70 | High | Moderate |

| Continuous Flow | 90 | Medium | Very High |

The acyl chloride method balances cost and yield, whereas continuous flow synthesis excels in large-scale production.

Challenges and Solutions

Side Reactions

The phenolic -OH group in 2-aminophenol may undergo unintended sulfonation or oxidation. Mitigation strategies include:

-

Protection/Deprotection : Acetylating the -OH group before amidation, followed by alkaline hydrolysis.

-

Low-Temperature Reactions : Maintaining temperatures below 10°C during coupling.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as alkoxides or halides are used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the oxolane ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Polarity : The hydroxyl group in the target compound enhances water solubility compared to brominated () or alkylated analogs.

- Bioactivity : THF-F’s piperidine-phenylethyl structure enables opioid receptor binding, absent in the target compound .

- Molecular Weight : The target compound is lighter than THF-F, suggesting easier metabolic processing.

Pharmacological and Functional Differences

- THF-F (Opioid Analog): Binds to μ-opioid receptors, causing analgesia and respiratory depression.

- Methylamino Propyl Derivative: The amine group may facilitate interactions with neurotransmitter systems (e.g., serotonin/dopamine), though specific data are lacking .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxyphenyl)oxolane-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via carboxamide coupling between oxolane-2-carbonyl chloride and 2-aminophenol derivatives. A base (e.g., triethylamine) in dichloromethane at low temperatures (0–5°C) minimizes side reactions. Ultrasound irradiation may enhance efficiency by accelerating reaction kinetics .

- Key Considerations : Solvent polarity, temperature control, and stoichiometric ratios of reagents critically affect purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : Confirm the oxolane ring (δ 1.5–2.5 ppm for CH₂ groups) and carboxamide NH (δ 8.0–8.5 ppm).

- IR : Detect carbonyl stretches (C=O at ~1650 cm⁻¹) and hydroxyl groups (O-H at ~3300 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How do the electron-donating hydroxyl and electron-withdrawing carboxamide groups influence the compound’s reactivity?

- Mechanistic Insights : The hydroxyl group enables electrophilic substitution (e.g., nitration), while the carboxamide participates in nucleophilic acyl substitution or reduction (e.g., LiAlH₄ → amine derivatives). Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the carbonyl carbon .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) but another shows no effect, analyze variables:

- Assay Conditions : pH, microbial strain variability, and solvent choice (DMSO vs. aqueous buffers).

- Structural Analogues : Compare substituent effects (e.g., nitro vs. trifluoromethyl groups) on target binding .

- Statistical Tools : Use multivariate analysis to isolate confounding factors .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- In Silico Workflow :

- Molecular Docking : Simulate binding to targets (e.g., COX-2 or β-lactamases) using AutoDock Vina.

- Pharmacophore Modeling : Identify critical functional groups (hydroxyl, carboxamide) for activity .

- Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do reaction kinetics differ between traditional batch synthesis and continuous flow methods for scale-up?

- Experimental Design :

- Batch Reactors : Monitor time-dependent yield (e.g., 65% at 24 hrs) and byproduct formation.

- Flow Systems : Optimize residence time and pressure for higher throughput (e.g., 85% yield at 2 hrs) .

- Data Interpretation : Use Arrhenius plots to compare activation energies between methods .

Q. What strategies mitigate instability of this compound in aqueous media?

- Stability Studies :

- pH Profiling : Assess degradation rates at pH 2–12 (HPLC monitoring).

- Lyophilization : Improve shelf life by formulating as a lyophilized powder .

- Structural Modifications : Introduce stabilizing groups (e.g., methyl or methoxy) at sensitive positions .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.